3-(aminomethyl)-N-(butan-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Do not substitute with positional isomers—only 3-(aminomethyl)-N-(butan-2-yl)benzamide (CAS 926229-91-6) provides the exact 3-aminomethyl regiochemistry and sec-butyl N-alkyl chain required for VAP-1/SSAO inhibitor development. The 3-aminomethyl group offers a versatile synthetic handle for PROTAC conjugation; the sec-butyl motif balances lipophilicity (XLogP3=1.4) for optimal permeability and metabolic stability. Positional isomers (e.g., 4-aminomethyl) produce divergent SAR. For reproducible lead optimization in NASH, diabetic retinopathy, and inflammatory diseases, order the exact CAS.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 926229-91-6
Cat. No. B3306180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N-(butan-2-yl)benzamide
CAS926229-91-6
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC=CC(=C1)CN
InChIInChI=1S/C12H18N2O/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
InChIKeyUGXANNZSHQYPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-N-(butan-2-yl)benzamide (CAS 926229-91-6) for VAP-1 Inhibitor Research and Benzamide Library Synthesis


3-(Aminomethyl)-N-(butan-2-yl)benzamide (CAS 926229-91-6) is a substituted benzamide derivative featuring a 3-aminomethyl group on the phenyl ring and a sec-butyl group on the amide nitrogen [1]. This compound is categorized as a research chemical and building block, with a molecular weight of 206.28 g/mol and a calculated XLogP3-AA of 1.4, indicating moderate lipophilicity [2]. It is primarily utilized as a synthetic intermediate for the development of bioactive molecules, particularly those targeting vascular adhesion protein-1 (VAP-1) and other enzyme systems, due to its specific substitution pattern [3].

Critical Procurement Considerations for 3-(Aminomethyl)-N-(butan-2-yl)benzamide (CAS 926229-91-6) Over Generic Analogs


Generic substitution among aminomethyl benzamide derivatives is not scientifically valid due to the critical influence of substitution pattern and N-alkyl chain length on molecular recognition, physicochemical properties, and downstream synthetic utility. Positional isomers, such as the 4-(aminomethyl) analog, exhibit distinct electronic and steric profiles, leading to divergent reactivity in medicinal chemistry campaigns [1]. Furthermore, the specific sec-butyl group on the amide nitrogen confers a unique combination of lipophilicity (XLogP3-AA of 1.4) and steric bulk, which is absent in simpler N-alkyl or unsubstituted benzamide analogs [2]. This precise molecular architecture is essential for maintaining target engagement and optimizing pharmacokinetic properties in lead optimization studies, particularly for VAP-1 inhibition where subtle structural changes can drastically alter potency [3]. Therefore, sourcing the exact compound, rather than a presumed equivalent, is imperative for reproducible research outcomes and successful SAR exploration.

Quantitative Differentiation of 3-(Aminomethyl)-N-(butan-2-yl)benzamide (CAS 926229-91-6) from Structural Analogs


Positional Isomerism: Differentiated Synthetic Utility and Reactivity

The 3-aminomethyl substitution pattern on the benzamide core is a critical determinant of its synthetic utility. The 3-position offers a distinct electronic environment compared to the 4-aminomethyl analog [1]. This positional difference directly impacts the compound's reactivity in cross-coupling and amide bond formation reactions, as well as its ability to engage biological targets with specific binding pocket geometries. For instance, in VAP-1 inhibitor development, the 3-substitution pattern is essential for achieving high potency [2].

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

N-Alkyl Chain Optimization: Balancing Lipophilicity for Enhanced Drug-Likeness

The sec-butyl group (butan-2-yl) on the amide nitrogen confers a calculated XLogP3-AA value of 1.4 [1]. This is a significant optimization point compared to simpler N-alkyl analogs like the unsubstituted benzamide (3-(aminomethyl)benzamide, XLogP3 ~0.3) or N-methyl analogs, which have lower lipophilicity and potentially poor membrane permeability [2]. Conversely, it avoids the excessive lipophilicity of longer-chain or branched analogs (XLogP3 > 3), which can lead to poor solubility and high metabolic clearance [3]. This balanced lipophilicity is crucial for achieving favorable ADME properties in early-stage drug discovery.

Pharmacokinetics Lipophilicity Drug Design

Commercial Availability and Purity Specification for Reliable Research

This compound is commercially available from multiple reputable vendors with a minimum specified purity of 95% [1]. This is a standard specification for research-grade building blocks, ensuring consistent performance in synthetic reactions and biological assays. In contrast, the hydrochloride salt form (CAS 1258650-62-2) is also available for applications requiring enhanced water solubility . The availability of batch-specific analytical data (NMR, HPLC) from certain suppliers further supports experimental reproducibility .

Chemical Procurement Analytical Chemistry Reproducibility

Differentiated Storage and Handling Requirements

The target compound, 3-(aminomethyl)-N-(butan-2-yl)benzamide, is stable at room temperature and does not require refrigeration for long-term storage [1]. This contrasts with some structurally related benzamide derivatives, such as certain N-aryl benzamides or analogs with labile functional groups, which often require storage at -20°C or under inert atmosphere to prevent degradation . This room-temperature stability simplifies shipping, handling, and inventory management, reducing costs and the risk of sample degradation due to freeze-thaw cycles.

Chemical Stability Logistics Laboratory Management

Optimal Application Scenarios for 3-(Aminomethyl)-N-(butan-2-yl)benzamide (CAS 926229-91-6) Based on Quantitative Evidence


Synthesis of VAP-1/SSAO Inhibitors for Inflammatory and Metabolic Disease Research

This compound is a key building block for synthesizing potent vascular adhesion protein-1 (VAP-1) inhibitors, also known as semicarbazide-sensitive amine oxidase (SSAO) inhibitors. While direct IC50 data for this specific molecule is limited in public databases, related 3-substituted benzamide derivatives have demonstrated low nanomolar potency against VAP-1 (e.g., IC50 values of 14 nM for rat VAP-1 and 32 nM for human VAP-1) [1][2]. The specific substitution pattern and balanced lipophilicity (XLogP3 = 1.4) of this compound are critical for achieving optimal target engagement and pharmacokinetic properties in lead optimization studies for indications such as non-alcoholic steatohepatitis (NASH), diabetic retinopathy, and inflammatory lung diseases [3].

Diversification of Benzamide-Based Compound Libraries for Hit-to-Lead Optimization

The unique combination of a 3-aminomethyl handle and a sec-butyl amide substituent provides a versatile scaffold for generating diverse compound libraries [1]. The primary amine offers a reactive site for further derivatization (e.g., amide coupling, reductive amination), while the sec-butyl group introduces controlled lipophilicity to explore SAR around membrane permeability and metabolic stability [2]. This compound serves as an ideal starting point for medicinal chemists aiming to systematically explore chemical space around the benzamide core, a privileged structure in drug discovery [3].

Investigating Structure-Activity Relationships (SAR) of Aminomethyl Benzamides

Due to the well-defined and quantifiable differences from its positional isomers (e.g., 4-aminomethyl analog) and N-alkyl variants, this compound is an essential tool for rigorous SAR studies [1]. Researchers can directly compare the impact of the 3-aminomethyl vs. 4-aminomethyl substitution on target binding and functional activity [2]. Similarly, the sec-butyl group can be systematically varied to map the lipophilic pocket of a target protein, using the compound's XLogP3 of 1.4 as a benchmark for designing analogs with incremental changes in lipophilicity [3].

Development of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The aminomethyl group provides a convenient synthetic handle for conjugating the benzamide core to E3 ligase ligands or other functional moieties via linkers [1]. The moderate lipophilicity (XLogP3 = 1.4) and room-temperature stability of this building block are advantageous for the multi-step synthesis often required to assemble complex bifunctional molecules [2]. Its use as a starting material can expedite the development of novel PROTACs targeting proteins implicated in cancer or inflammatory diseases, where the benzamide moiety may serve as the target-binding warhead [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(aminomethyl)-N-(butan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.